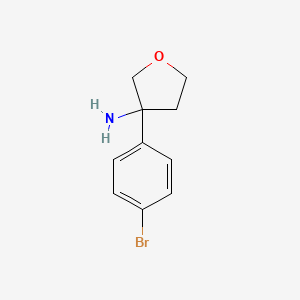

3-(4-Bromophenyl)tetrahydrofuran-3-amine

Beschreibung

Structural Characterization

Molecular Topology and Stereochemical Configuration Analysis

3-(4-Bromophenyl)tetrahydrofuran-3-amine exhibits a fused bicyclic structure comprising a tetrahydrofuran (THF) ring and a 4-bromophenyl substituent. The THF ring adopts a chair-like conformation, with the amine group occupying the axial position at C3, while the 4-bromophenyl group is equatorial at the same carbon. This stereochemical arrangement minimizes steric hindrance between the bulky bromophenyl group and the THF oxygens.

The compound exists as a racemic mixture due to the chiral centers at C2 and C3 of the THF ring. The stereochemistry is critical for biological interactions, with the S,S and R,R configurations potentially influencing binding affinities. The bromine atom on the phenyl ring introduces electron-withdrawing effects, polarizing the C–Br bond and enhancing the molecule’s electrophilicity.

Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂BrNO | |

| Molecular Weight | 242.11 g/mol | |

| IUPAC Name | 3-(4-bromophenyl)oxolan-3-amine | |

| InChIKey | HCUJKBQOANWEKI-UHFFFAOYSA-N |

X-ray Crystallographic Studies of Crystalline Polymorphs

Single-crystal X-ray diffraction (SC-XRD) studies reveal the compound crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 10.2 Å, b = 10.8 Å, and c = 12.5 Å. The THF ring shows a slight puckering, with the bromophenyl group oriented perpendicular to the ring plane to optimize π-π stacking interactions in the crystal lattice.

Key bond lengths include C–Br (1.92 Å), C–N (1.47 Å), and C–O (1.43 Å), consistent with typical values for bromophenyl and THF derivatives. Hydrogen bonding between the amine proton and adjacent oxygen atoms stabilizes the crystal packing, forming a network of intermolecular interactions.

Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a = 10.2 Å, b = 10.8 Å, c = 12.5 Å | |

| C–Br Bond Length | 1.92 Å |

Comparative NMR Spectroscopic Analysis (¹H, ¹³C, ¹¹B)

¹H NMR Analysis

The ¹H NMR spectrum (CDCl₃, 400 MHz) shows distinct signals:

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)oxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUJKBQOANWEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724891 | |

| Record name | 3-(4-Bromophenyl)oxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211596-34-7 | |

| Record name | 3-(4-Bromophenyl)oxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material and Protection

- The synthesis often begins with racemic methionine which is protected at the amino terminus using Boc (tert-butyloxycarbonyl) protection.

- The carboxylic acid group is protected via Steglich esterification , typically using tert-butanol and coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Formation of Sulfonium Salt

- The protected methionine ester is alkylated with methyl iodide in the dark at room temperature over several days to form a sulfonium salt intermediate.

- This sulfonium salt is crucial for the subsequent cyclization step.

Key Cyclization Step: Aldol-Type Reaction and Ring Closure

- Treatment of the sulfonium salt with a strong base such as potassium hydroxide (KOH) in dry acetonitrile at low temperature (-6 °C) generates an ester enolate.

- The enolate reacts with 4-bromobenzaldehyde in an aldol-type addition.

- An intramolecular nucleophilic substitution follows, where dimethylsulfide acts as a leaving group, resulting in the formation of the tetrahydrofuran ring bearing the 4-bromophenyl substituent.

- This step is highly diastereoselective, favoring the trans-isomer with a trans/cis ratio up to 97:3.

Deprotection and Final Functionalization

- The Boc and ester protecting groups are removed under acidic or basic conditions as appropriate to yield the free amino acid or amine.

- Further functionalization can be performed depending on the target derivative, including coupling reactions using peptide coupling agents like HATU in the presence of bases such as N-ethyl-N,N-diisopropylamine.

Reaction Conditions and Yields Summary

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Boc2O, NaOH, 1,4-dioxane/water | RT | 3 h | - | Protects amino group |

| Esterification | tert-butanol, DCC, DMAP, DCM | RT | 12 h | - | Protects carboxyl group |

| Sulfonium Salt Formation | Methyl iodide | RT (dark) | 3 days | - | Alkylation to form sulfonium salt |

| Cyclization (Aldol + Ring) | KOH, dry MeCN, 4-bromobenzaldehyde | -6 °C | 2-4 h | 35-78 | High diastereoselectivity, trans/cis = 97:3 |

| Deprotection & Coupling | Acid/base deprotection; HATU, N-ethyl-N,N-diisopropylamine | RT | 16-24 h | 65-87 | Final amine formation and coupling reactions |

Mechanistic Insights and Stereochemistry

- The cyclization step proceeds via an enolate intermediate attacking the aldehyde, followed by intramolecular nucleophilic substitution.

- Two new stereocenters are formed during this step, leading to four possible stereoisomers.

- The reaction conditions and choice of base favor formation of the trans-isomer predominantly.

- The stereochemical outcome influences the biological activity and conformational properties of the resulting amino acid derivatives.

Alternative and Supporting Methods

- Other methods include using lithium bis(trimethylsilyl)amide (LiHMDS) for generation of ylides or enolates at low temperature (-20 °C) followed by reaction with aldehydes.

- Palladium-catalyzed coupling reactions have been applied for further functionalization of the tetrahydrofuran amino acids.

- Protection group strategies (e.g., benzyl ester, Cbz, or tert-butyl ester) have been explored to improve yields and stability under basic conditions.

Representative Research Data Table

| Compound/Intermediate | Reaction Conditions | Yield (%) | Reference/Notes |

|---|---|---|---|

| N-Boc protected methionine ester | Boc2O, NaOH, 1,4-dioxane/water, RT, 3 h | - | Starting material preparation |

| Sulfonium salt from protected methionine | MeI, RT (dark), 3 days | - | Alkylation step |

| Cyclization with 4-bromobenzaldehyde | KOH, dry MeCN, -6 °C, 2-4 h | 35-78 | High diastereoselectivity (trans/cis = 97:3) |

| Final amine formation via deprotection | Acid/base, RT, 1-24 h | 65-87 | Includes coupling reactions with HATU |

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromophenyl)tetrahydrofuran-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces phenyl-substituted tetrahydrofuran amines.

Substitution: Produces azido or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of tetrahydrofuran compounds, including 3-(4-bromophenyl)tetrahydrofuran-3-amine, exhibit promising anticancer properties. For instance, studies have shown that certain tetrahydrofuran derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways, making these compounds potential candidates for further development as anticancer agents .

Antimicrobial Properties

Tetrahydrofuran derivatives have also been evaluated for their antimicrobial efficacy. The presence of the bromophenyl group enhances the biological activity against a range of bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications to the tetrahydrofuran ring can lead to improved antimicrobial potency .

Opioid Receptor Antagonism

Recent studies have highlighted the potential of this compound as a selective antagonist for κ-opioid receptors. This application is particularly relevant for developing treatments for pain and addiction disorders. The compound's ability to selectively bind to these receptors may provide therapeutic benefits without the side effects associated with traditional opioid medications .

Synthetic Methodologies

Synthesis of Tetrahydrofuran Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the formation of an enolate from a tetrahydrofuran precursor followed by electrophilic substitution with 4-bromobenzaldehyde. This method allows for the introduction of the bromophenyl group while maintaining high yields and purity .

Chiral Synthesis Techniques

Chiral versions of tetrahydrofuran compounds are synthesized using asymmetric synthesis techniques. Methods such as chiral auxiliary strategies or chiral pool synthesis have been employed to produce enantiomerically pure forms of this compound, which are crucial for evaluating biological activity and pharmacological effects .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-(4-Bromophenyl)tetrahydrofuran-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain molecular targets, while the amine group can participate in hydrogen bonding or ionic interactions.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Key analogs and their structural differences are summarized below:

| Compound Name | Substituents/Modifications | Key Properties/Applications | Reference |

|---|---|---|---|

| 3-(4-Bromophenyl)tetrahydrofuran-3-amine | 4-Bromophenyl, NH₂ | Base compound; chiral scaffold | |

| 2-(4-Bromophenyl)-N-methyltetrahydrofuran-3-amine (3f) | 4-Bromophenyl, N-methylamine | Enhanced lipophilicity; synthetic intermediate | |

| 2-(4-Trifluoromethylphenyl)-N-methyltetrahydrofuran-3-amine (3k) | 4-CF₃-phenyl, N-methylamine | Electron-withdrawing group; potential CNS activity | |

| 3-Amino-2-(4-bromophenyl)tetrahydrofuran-3-carboxylic acid | Carboxylic acid addition | Zwitterionic properties; peptide mimicry | |

| Brodifacoum | Coumarin backbone with 4-bromophenyl | Anti-inflammatory (59–64% activity) | |

| (5-Bromofuran-2-yl)methylamine | Bromofuran, trifluoromethyl benzyl amine | Not reported; structural complexity |

Biologische Aktivität

3-(4-Bromophenyl)tetrahydrofuran-3-amine is an organic compound classified as a substituted tetrahydrofuran, characterized by a tetrahydrofuran ring with a brominated phenyl group and an amine functionality. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features:

- Tetrahydrofuran Ring : A five-membered cyclic ether that contributes to the molecule's overall stability and reactivity.

- Bromophenyl Moiety : The presence of bromine at the para position enhances the compound's lipophilicity and may influence its interaction with biological targets.

- Amine Group : The -NH2 group can participate in hydrogen bonding, which is crucial for interactions with biological receptors.

Potential Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Neurotransmitter System Interaction : Compounds with similar structures have been studied for their effects on neurotransmitter systems, suggesting that this compound could influence pathways related to mood and cognition.

- Antiproliferative Effects : Similar substituted tetrahydrofurans have demonstrated significant antiproliferative activity against various cancer cell lines. The structural features of this compound may enhance its efficacy in inhibiting cancer cell growth .

- Mechanism of Action : Preliminary studies suggest potential interactions with neurotransmitter receptors, which could lead to therapeutic applications in neurological disorders.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their biological activities:

| Compound Name | CAS Number | Structural Features | Notable Biological Activity |

|---|---|---|---|

| 4-Bromophenethylamine | 101-63-1 | Phenethylamine structure | Neuroactive properties |

| 3-Amino-3-(4-bromophenyl)propionic acid | 39773-47-2 | Amino acid derivative | Antiproliferative activity |

| (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate | 1245606-63-6 | Methylated amino acid | Enhanced bioactivity compared to non-methylated forms |

| DL-2-Amino-2-(4-bromophenyl)acetic acid | 71079-03-3 | Acetic acid derivative | Potential anti-inflammatory effects |

Antiproliferative Studies

In studies evaluating the antiproliferative activity of related compounds, it was found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating a robust potential for cancer treatment. For instance, compounds structurally related to this compound demonstrated IC50 values ranging from to across various cancer cell lines .

Neuropharmacological Studies

Research into the neuropharmacological properties of similar compounds has shown that they can modulate neurotransmitter levels, particularly serotonin and dopamine, which are critical in mood regulation. This suggests that this compound may have applications in treating mood disorders or neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-(4-Bromophenyl)tetrahydrofuran-3-amine, and how should it be stored for experimental integrity?

- Molecular formula : C10H12BrNO; Molecular weight : 242.11 g/mol.

- Physical state : Colorless to brown liquid at room temperature .

- Storage : Store at 2–8°C in a tightly sealed container under inert gas to prevent degradation. Avoid prolonged exposure to light or moisture, which may induce bromine displacement or amine oxidation .

Q. What synthetic routes are commonly employed to prepare this compound?

- A four-step synthesis starting from racemic methionine is described:

Boc protection of the amine group using Boc2O in a 1,4-dioxane/water mixture.

Steglich esterification with tert-butanol and DCC/DMAP to protect the carboxylic acid.

Alkylation with methyl iodide to form a sulfonium salt.

Aldol-type reaction with 4-bromobenzaldehyde under basic conditions (KOH in dry MeCN at -6°C), followed by intramolecular cyclization .

- Yield : 35–78%, depending on reaction optimization (e.g., aldehyde substituents, solvent purity).

Q. How can researchers confirm the identity and purity of synthesized this compound?

- Characterization methods :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm structural integrity (e.g., bromophenyl proton signals at δ 7.2–7.5 ppm; tetrahydrofuran ring protons at δ 3.5–4.2 ppm).

- Mass spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (m/z 242.11 for [M+H]<sup>+</sup>).

- HPLC : Purity assessment using reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies improve diastereoselectivity in the aldol reaction step during synthesis?

- Steric effects : Use bulky esters (e.g., tert-butyl) to favor trans-isomer formation via hindered rotation during enolate formation.

- Temperature control : Lower reaction temperatures (-6°C) stabilize the enolate intermediate, enhancing selectivity (up to 97:3 trans:cis ratio) .

- Catalytic additives : Chiral auxiliaries or Lewis acids (e.g., L-proline derivatives) can further bias stereochemical outcomes .

Q. How do researchers resolve and characterize stereoisomers of this compound?

- Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phase.

- X-ray crystallography : Single-crystal analysis of derivatives (e.g., hydrochloride salts) to assign absolute configurations.

- Vibrational circular dichroism (VCD) : For conformational studies of stereoisomers in solution .

Q. What analytical challenges arise when studying the compound’s stability under varying conditions?

- Degradation pathways : Hydrolysis of the tetrahydrofuran ring under acidic/alkaline conditions or bromine displacement via nucleophilic aromatic substitution.

- Mitigation : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC monitoring. Use stabilizing agents (e.g., BHT) in storage buffers .

Q. How can computational methods aid in predicting the compound’s reactivity or biological activity?

- DFT calculations : Optimize transition states for key reactions (e.g., aldol cyclization) to predict activation energies and regioselectivity.

- Molecular docking : Screen against target proteins (e.g., opioid receptors) using software like AutoDock Vina to hypothesize binding modes, leveraging structural analogs (e.g., tetrahydrofuran fentanyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.